2-(dicyclohexylamino)acetic Acid

Thermal stability Boiling point Organic synthesis

2-(Dicyclohexylamino)acetic acid, also referred to as N,N-dicyclohexylglycine, is an N,N-disubstituted glycine derivative bearing two cyclohexyl groups on the amino nitrogen (molecular formula C14H25NO2, molecular weight 239.35 g/mol). The compound is characterized by a predicted boiling point of approximately 382 °C at 760 mmHg and an elevated calculated LogP of 3.82, reflecting substantial hydrophobicity conferred by its bulky, saturated hydrocarbon substituents.

Molecular Formula C14H25NO2
Molecular Weight 239.35 g/mol
CAS No. 102964-47-6
Cat. No. B173641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(dicyclohexylamino)acetic Acid
CAS102964-47-6
Molecular FormulaC14H25NO2
Molecular Weight239.35 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N(CC(=O)O)C2CCCCC2
InChIInChI=1S/C14H25NO2/c16-14(17)11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h12-13H,1-11H2,(H,16,17)
InChIKeyJJBUINLKXFHHNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Dicyclohexylamino)acetic Acid (CAS 102964-47-6): Procurement-Relevant Identity and Physicochemical Profile


2-(Dicyclohexylamino)acetic acid, also referred to as N,N-dicyclohexylglycine, is an N,N-disubstituted glycine derivative bearing two cyclohexyl groups on the amino nitrogen (molecular formula C14H25NO2, molecular weight 239.35 g/mol) . The compound is characterized by a predicted boiling point of approximately 382 °C at 760 mmHg and an elevated calculated LogP of 3.82, reflecting substantial hydrophobicity conferred by its bulky, saturated hydrocarbon substituents . Its structure confers high thermal stability and pronounced lipophilic character relative to smaller N,N-dialkylglycines, making it a candidate for applications where low volatility, high organic-phase partitioning, or sterically demanding ligand environments are required.

Why N,N-Dicyclohexylglycine Cannot Be Replaced by Simpler N,N-Dialkylglycines: Procurement Risks in Substitution


N,N-Disubstituted glycines are not interchangeable. Replacement of the two cyclohexyl rings in 2-(dicyclohexylamino)acetic acid with smaller alkyl groups—such as methyl or ethyl—dramatically alters key physicochemical properties including boiling point, lipophilicity, vapor pressure, and steric profile . The pronounced differences in thermal stability and octanol-water partitioning dictate that a generic substitution will fail in any application where high hydrophobicity, low volatility at elevated temperatures, or a sterically encumbered amine environment is functionally required [1]. The quantitative evidence below establishes the specific, measurable dimensions along which 2-(dicyclohexylamino)acetic acid diverges from its closest in-class alternatives.

Quantitative Differentiation of 2-(Dicyclohexylamino)acetic Acid: Head-to-Head Physicochemical Comparisons


Boiling Point Elevation and Thermal Stability Relative to N,N-Dimethylglycine and N,N-Diethylglycine

2-(Dicyclohexylamino)acetic acid exhibits a predicted boiling point of 382 °C at 760 mmHg, which is approximately 207 °C higher than that of N,N-dimethylglycine and 179 °C higher than that of N,N-diethylglycine [1]. This substantial elevation reflects the greater molecular mass and stronger intermolecular forces imparted by the dual cyclohexyl substituents, directly translating to enhanced thermal stability and lower volatility under elevated temperature conditions encountered in organic synthesis, polymer processing, or high-boiling solvent applications.

Thermal stability Boiling point Organic synthesis High-temperature reactions

LogP-Derived Lipophilicity: Hydrophobic Character Versus N,N-Dimethylglycine and N,N-Diethylglycine

The calculated LogP of 2-(dicyclohexylamino)acetic acid is 3.82, indicating a strong preference for organic phases . In contrast, N,N-dimethylglycine and N,N-diethylglycine exhibit LogP values of approximately -0.37 and -0.22, respectively, denoting high aqueous solubility and minimal organic-phase partitioning [1][2]. The difference of over four LogP units corresponds to a more than 10,000-fold higher octanol-water partition coefficient, underscoring a fundamental divergence in hydrophobicity that cannot be compensated for by adjusting solvent systems or reaction conditions.

Lipophilicity LogP Partition coefficient Hydrophobic interactions

Steric Bulk and Molecular Weight: Differentiation from Dicyclohexylamine and Glycine

2-(Dicyclohexylamino)acetic acid incorporates both a carboxylic acid moiety and a sterically demanding N,N-dicyclohexylamino group (molecular weight 239.35 g/mol) . This structure provides significantly greater steric bulk than the parent amine dicyclohexylamine (molecular weight 181.32 g/mol) and the unsubstituted glycine core (75.07 g/mol) [1]. The combination of a metal-coordinating carboxylate and two conformationally constrained cyclohexyl rings creates a uniquely encumbered ligand environment that is not achievable with simpler N-alkyl amines or with the free amino acid. The additional mass and volume enhance steric protection of metal centers and can dictate the geometry and stability of coordination complexes.

Steric hindrance Ligand design Molecular weight Coordination chemistry

Defensible Application Scenarios for 2-(Dicyclohexylamino)acetic Acid Based on Quantitative Differentiation


High-Temperature Organic Synthesis Requiring Low Volatility Reagents

The boiling point of 382 °C (predicted) for 2-(dicyclohexylamino)acetic acid is approximately 200 °C higher than that of smaller N,N-dialkylglycines . This thermal stability enables its use as a reagent, catalyst precursor, or additive in reactions conducted at elevated temperatures (e.g., >150 °C) without significant evaporative loss or thermal decomposition. In contrast, N,N-dimethylglycine or N,N-diethylglycine would volatilize under such conditions, requiring excess reagent and complicating product isolation. This scenario is directly supported by the boiling point evidence in Section 3.

Hydrophobic Ligand Design for Coordination Complexes and Extraction Protocols

With a calculated LogP of 3.82, 2-(dicyclohexylamino)acetic acid partitions strongly into organic solvents . This property is essential for designing metal-binding ligands that must remain in nonpolar media during liquid-liquid extraction, phase-transfer catalysis, or the synthesis of lipophilic coordination complexes. Simpler N,N-dialkylglycines (LogP < 0) would partition nearly quantitatively into aqueous phases, rendering them ineffective for hydrophobic extraction applications. This application directly derives from the LogP evidence in Section 3.

Sterically Demanding Amino Acid Building Block in Peptidomimetic or Medicinal Chemistry

The dual cyclohexyl substituents provide exceptional steric bulk (MW 239 g/mol) while retaining a carboxylic acid handle for conjugation . This unique profile enables the introduction of a conformationally restricted, hydrophobic residue into peptide mimetics or small-molecule inhibitors, potentially enhancing target binding selectivity or metabolic stability. Neither dicyclohexylamine (which lacks a carboxylate for amide bond formation) nor unsubstituted glycine can replicate this combined steric and functional profile. This application is a direct consequence of the steric differentiation evidence in Section 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(dicyclohexylamino)acetic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.